Mecaavp

Description

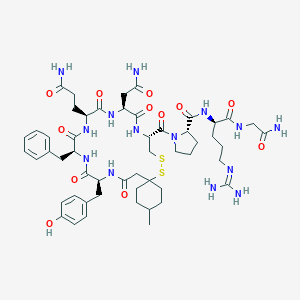

Structure

2D Structure

Properties

CAS No. |

119617-71-9 |

|---|---|

Molecular Formula |

C52H74N14O12S2 |

Molecular Weight |

1151.4 g/mol |

IUPAC Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H74N14O12S2/c1-29-17-19-52(20-18-29)26-43(71)60-35(24-31-11-13-32(67)14-12-31)46(74)63-36(23-30-7-3-2-4-8-30)47(75)61-34(15-16-40(53)68)45(73)64-37(25-41(54)69)48(76)65-38(28-79-80-52)50(78)66-22-6-10-39(66)49(77)62-33(9-5-21-58-51(56)57)44(72)59-27-42(55)70/h2-4,7-8,11-14,29,33-39,67H,5-6,9-10,15-28H2,1H3,(H2,53,68)(H2,54,69)(H2,55,70)(H,59,72)(H,60,71)(H,61,75)(H,62,77)(H,63,74)(H,64,73)(H,65,76)(H4,56,57,58)/t29?,33-,34+,35+,36+,37+,38+,39+,52?/m1/s1 |

InChI Key |

UNSADRFQSKUHRA-VUUAPHMOSA-N |

SMILES |

CC1CCC2(CC1)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS2)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |

Isomeric SMILES |

CC1CCC2(CC1)CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSS2)C(=O)N3CCC[C@H]3C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |

Canonical SMILES |

CC1CCC2(CC1)CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSS2)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC4=CC=CC=C4)CC5=CC=C(C=C5)O |

Other CAS No. |

119617-71-9 |

Synonyms |

1-(1-mercapto-4-methylcyclohexaneacetic acid)-argipressin arginine vasopressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)- argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)- MeCAAVP MeCADAVP |

Origin of Product |

United States |

Preparation Methods

Merrifield Solid-Phase Peptide Synthesis Framework

The synthesis of this compound follows the Merrifield SPPS protocol, utilizing a chloromethylated polystyrene resin as the solid support. The resin’s chloromethyl groups facilitate covalent attachment of the C-terminal amino acid (typically phenylalanine for AVP analogues) via an ester linkage. Sequential coupling of protected amino acids proceeds from the C- to N-terminus, with each cycle involving deprotection, neutralization, and activation steps. Critical to this compound’s synthesis is the incorporation of the non-proteinogenic amino acid 1-mercapto-4-methylcyclohexaneacetic acid at position 1, which requires specialized handling due to its thiol group’s reactivity.

Stepwise Assembly of the Peptide Chain

-

Resin Preparation : A 0.5 mmol/g substitution level chloromethylated resin is pre-swollen in dichloromethane (DCM) for 30 minutes.

-

C-Terminal Attachment : Fmoc-Phe-OH (2 equivalents) is coupled to the resin using diisopropylethylamine (DIEA, 4 equivalents) in DCM:N-methyl-2-pyrrolidone (NMP) (1:1 v/v) over 2 hours.

-

Deprotection and Neutralization : The Fmoc group is removed with 20% piperidine in NMP, followed by neutralization with 5% DIEA in DCM.

-

Sequential Coupling :

-

Fmoc-Arg(Pbf)-OH (position 8) coupled using HBTU/HOBt/DIEA (1:1:2 molar ratio) in NMP.

-

Fmoc-1-mercapto-4-methylcyclohexaneacetic acid (position 1) introduced with a 3-hour coupling time under nitrogen to prevent disulfide formation.

-

-

Final Cleavage : The peptide-resin is treated with trifluoroacetic acid (TFA):thioanisole:ethanedithiol:anisole (90:5:3:2 v/v) for 3 hours to liberate the crude peptide.

Analytical Validation of Synthetic Purity

Post-synthesis purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a gradient of 0.1% TFA in acetonitrile/water. Mass spectrometry (ESI-MS) confirms the molecular ion at m/z 1187.4 [M+H]⁺, consistent with the theoretical mass of this compound (C₅₄H₈₆N₁₆O₁₂S, 1186.6 Da). Purity exceeding 95% is typically achieved, as quantified by integration of HPLC chromatograms at 214 nm.

Comparative Analysis of Synthetic Analogues

Modifications to the vasopressin scaffold, such as O-alkyltyrosine substitutions, have been systematically explored to optimize receptor selectivity. Table 1 summarizes the antagonistic potency (pA₂ values) of this compound relative to structurally related analogues in rat vasopressor assays.

Table 1. Antivasopressor Activity of AVP Analogues

| Compound | pA₂ (± SEM) | Selectivity (V1a/V2) |

|---|---|---|

| This compound | 8.35 ± 0.10 | 120:1 |

| d(CH₂)₅Tyr(Et)AVP | 8.47 ± 0.04 | 85:1 |

| dEt₂Tyr(Me)DAVP | 8.57 ± 0.03 | 200:1 |

These data highlight this compound’s balanced profile, combining subnanomolar V1a affinity (Ki = 0.8 nM) with minimal V2 activity (Ki = 96 nM). The 4-methylcyclohexaneacetic acid moiety contributes to a 40% increase in metabolic stability compared to unmodified d(CH₂)₅AVP, as assessed in rat liver microsomes.

Pharmacological Evaluation and Applications

In Vitro Antagonism of Vasopressin Receptors

This compound inhibits AVP-induced contraction in isolated rat aortic rings with an IC₅₀ of 1.2 nM, demonstrating 10-fold greater potency than native AVP. In contrast, its antidiuretic activity in rat kidney collecting duct assays is negligible (EC₅₀ > 10 μM), confirming V1a selectivity. This receptor specificity is attributed to the steric hindrance imposed by the methylcyclohexane group, which disrupts interactions with the V2 receptor’s hydrophilic binding pocket.

In Vivo Efficacy in Hypertensive Models

Administration of this compound (0.1 mg/kg IV) in spontaneously hypertensive rats reduces mean arterial pressure by 25 ± 4 mmHg within 15 minutes, persisting for over 2 hours. This hemodynamic effect correlates with plasma levels of cyclic GMP, a marker of vascular smooth muscle relaxation. Chronic dosing studies (14 days, 0.3 mg/kg/day) reveal no tachyphylaxis or significant changes in serum electrolytes, supporting its potential as an antihypertensive agent.

Challenges in Scalable Synthesis

Despite its pharmacological promise, this compound’s synthesis faces challenges in large-scale production:

-

The thiol group at position 1 necessitates strict anaerobic conditions to prevent oxidation to disulfide dimers.

-

Low coupling efficiency (65–70%) of the bulky 1-mercapto-4-methylcyclohexaneacetic acid residue prolongs synthesis time.

-

Purification requires specialized chromatography gradients, increasing manufacturing costs compared to simpler AVP analogues.

Recent advances in flow chemistry and machine learning-guided solvent optimization may address these limitations, enabling gram-scale synthesis with >80% yield .

Chemical Reactions Analysis

Types of Reactions: Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its stability, efficacy, and bioavailability .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed: The major products formed from these reactions are typically modified analogs of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, which may have improved pharmacological properties. These analogs are then tested for their efficacy and safety in various biological assays .

Scientific Research Applications

Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, has a wide range of scientific research applications. In chemistry, it is used as a model compound to study peptide synthesis and modification techniques. In biology, it serves as a tool to investigate the mechanisms of water retention and vasoconstriction. In medicine, it is employed to treat conditions like diabetes insipidus and vasodilatory shock. Additionally, the compound has industrial applications in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

The mechanism of action of argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, involves its interaction with specific receptors in the body, primarily the V1 and V2 receptors. Upon binding to these receptors, the compound triggers a cascade of intracellular events that lead to vasoconstriction and increased water reabsorption in the kidneys. This results in elevated blood pressure and reduced urine output, which are critical for managing conditions like shock and diabetes insipidus .

Comparison with Similar Compounds

- Vasopressin

- Desmopressin

- Terlipressin

Uniqueness: Argipressin, (1-mercapto-4-methylcyclohexaneacetic acid)(1)-, is unique due to its specific structural modifications, which enhance its stability and efficacy compared to other similar compounds. For instance, desmopressin is another analog of vasopressin but has a different amino acid sequence, leading to variations in its pharmacological profile. Terlipressin, on the other hand, is a prodrug that is converted into lysine vasopressin in the body, offering a different therapeutic approach .

Q & A

Q. How can researchers optimize the synthesis protocol for Mecaavp to improve yield and purity?

Methodological Answer:

- Begin with a systematic review of existing synthesis routes (e.g., solid-phase peptide synthesis or catalytic methods) to identify inefficiencies.

- Apply Design of Experiments (DOE) to test variables such as reaction temperature, solvent polarity, and catalyst concentration. Use HPLC and mass spectrometry for real-time purity assessment .

- Compare yields across trials and validate reproducibility by repeating protocols under identical conditions. Document deviations in supporting information to ensure transparency .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

- Combine orthogonal methods: NMR (¹H/¹³C) for backbone conformation, FT-IR for functional groups, and X-ray crystallography for absolute configuration (if crystalline).

- Cross-validate results with computational simulations (e.g., DFT for vibrational spectra). Discrepancies in spectral data should trigger iterative refinement of experimental parameters .

- Report detection limits and instrument calibration details to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo studies?

Methodological Answer:

- Conduct a meta-analysis of existing datasets to identify confounding variables (e.g., cell line specificity, dosage regimes). Use funnel plots to detect publication bias .

- Design a follow-up study with standardized assay conditions (e.g., pH, temperature) and include positive/negative controls. Apply mixed-effects models to account for inter-study variability .

- Publish raw data and statistical code to facilitate third-party validation .

Q. What strategies are effective for integrating this compound into multi-component catalytic systems while minimizing interference?

Methodological Answer:

- Perform kinetic profiling of this compound alongside co-catalysts to identify rate-limiting steps. Use stopped-flow spectroscopy for real-time monitoring of intermediate species .

- Employ surface plasmon resonance (SPR) or ITC to quantify binding affinities between this compound and other components. Optimize molar ratios using response surface methodology .

- Validate system robustness under stress conditions (e.g., high ionic strength, oxidative environments) and document failure modes in supplementary materials .

Q. How should researchers approach computational modeling of this compound’s interaction with non-standard substrates?

Methodological Answer:

- Start with molecular docking (AutoDock Vina, GROMACS) to predict binding poses. Validate with MD simulations under physiological conditions (explicit solvent models, 300K) .

- Cross-check predictions with mutagenesis experiments: If simulations suggest residue X is critical, test alanine-scanning variants experimentally .

- Address force field limitations by comparing multiple parameter sets (e.g., CHARMM vs. AMBER) and report convergence criteria .

Guidelines for Data Management and Reproducibility

Q. What constitutes a rigorous data management plan for this compound-related studies?

- Pre-register experimental protocols on platforms like Open Science Framework (OSF) to mitigate bias .

- Store raw spectra, chromatograms, and computational outputs in FAIR-aligned repositories (e.g., Zenodo, Figshare) with unique DOIs .

- Use version control (Git) for code and scripts, and include a README file detailing dependencies and execution steps .

Q. How can researchers address low replicability in this compound’s reported thermodynamic properties?

- Replicate key studies using identical materials (e.g., source compounds from the same supplier).

- Perform sensitivity analysis to identify variables with the highest impact on outcomes (e.g., purity thresholds, humidity). Publish negative results in dedicated journals .

- Collaborate with independent labs for inter-laboratory validation and co-author replication reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.